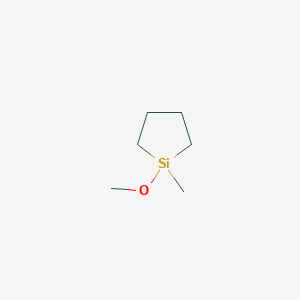
1-Methoxy-1-methylsilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-methylsilolane is an organosilicon compound characterized by a silicon atom bonded to a methoxy group and a methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The unique properties of this compound make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-1-methylsilolane typically involves the reaction of methylsilane with methanol under controlled conditions. The reaction is catalyzed by a base, such as sodium methoxide, to facilitate the substitution of a hydrogen atom on the silicon with a methoxy group. The reaction can be represented as follows:
CH3SiH3+CH3OH→CH3Si(OCH3)H2+H2
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-Methoxy-1-methylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to simpler silanes. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with a halide can produce a halomethylsilane.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-methylsilolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of silicon-based biomaterials. Its biocompatibility and unique properties make it suitable for applications in tissue engineering and drug delivery.
Medicine: Research is ongoing into the use of this compound in the development of novel pharmaceuticals. Its ability to form stable bonds with organic molecules makes it a potential candidate for drug design.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-methylsilolane involves its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1-methylsilolane can be compared with other similar compounds, such as:
1-Ethoxy-1-methylsilolane: This compound has an ethoxy group instead of a methoxy group. It exhibits similar reactivity but has different physical properties, such as boiling point and solubility.
1-Methoxy-1-ethylsilolane: This compound has an ethyl group instead of a methyl group. It also shows similar chemical behavior but differs in its steric and electronic properties.
1-Methoxy-1-phenylsilolane: This compound has a phenyl group instead of a methyl group. It has unique properties due to the presence of the aromatic ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90464-98-5 |
|---|---|
Molekularformel |
C6H14OSi |
Molekulargewicht |
130.26 g/mol |
IUPAC-Name |
1-methoxy-1-methylsilolane |
InChI |
InChI=1S/C6H14OSi/c1-7-8(2)5-3-4-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
ILFXTFRAOMARNH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1(CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


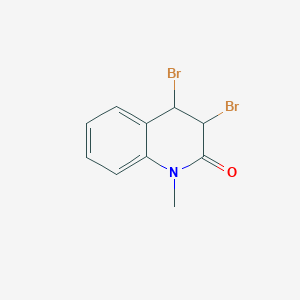
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
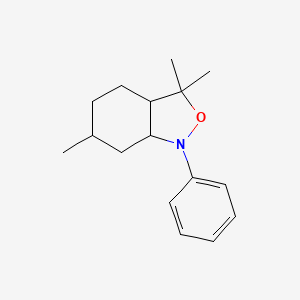
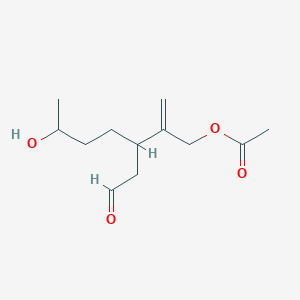
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
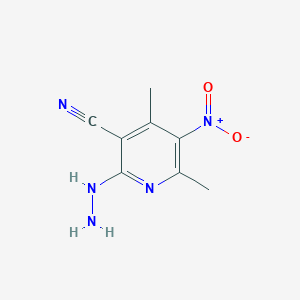
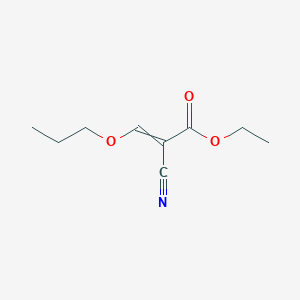
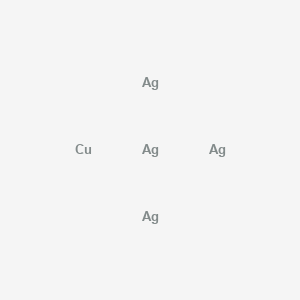
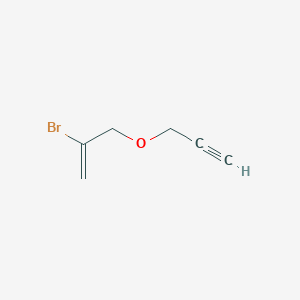



methanone](/img/structure/B14372107.png)

